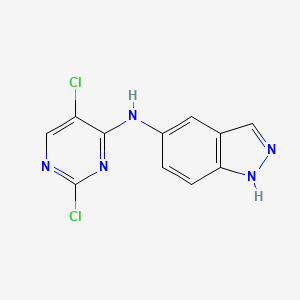
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 2 and 5 positions, and an indazole ring attached to the 4 position of the pyrimidine ring. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine typically involves the reaction of 2,5-dichloropyrimidine with 1H-indazole-5-amine. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield N-alkyl or N-aryl derivatives of the compound .
Scientific Research Applications
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichloropyrimidin-4-yl)-1H-pyrazol-5-amine
- N-(2,5-dichloropyrimidin-4-yl)-1H-benzimidazol-5-amine
- N-(2,5-dichloropyrimidin-4-yl)-1H-triazol-5-amine
Uniqueness
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine is unique due to its specific combination of a pyrimidine ring with an indazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H7Cl2N5 |
|---|---|
Molecular Weight |
280.11 g/mol |
IUPAC Name |
N-(2,5-dichloropyrimidin-4-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C11H7Cl2N5/c12-8-5-14-11(13)17-10(8)16-7-1-2-9-6(3-7)4-15-18-9/h1-5H,(H,15,18)(H,14,16,17) |
InChI Key |
LRZUGBDZZFDLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC(=NC=C3Cl)Cl)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
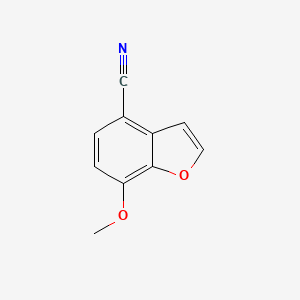
![2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-N,N-diethylethanamine](/img/structure/B13873072.png)

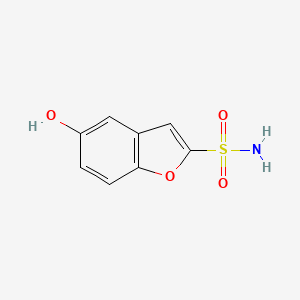
![3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)
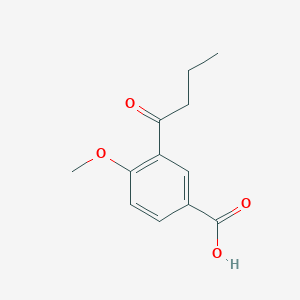
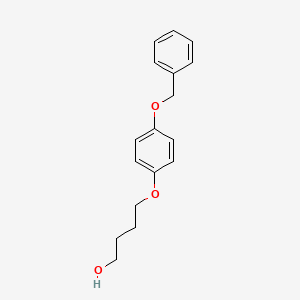
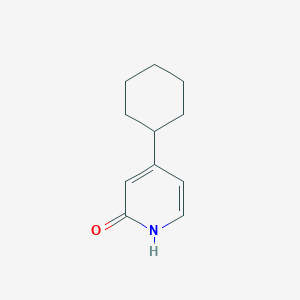
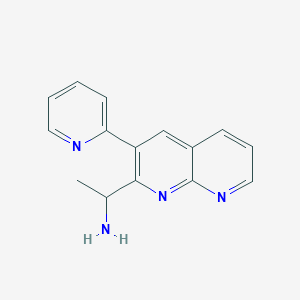
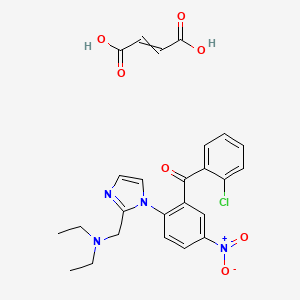
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
